3-amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol

Kinase inhibitor design ATP-competitive binding Scaffold comparison

3-Amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol (CAS 120267‑11‑0, molecular formula C₆H₆N₄O₂, molecular weight 166.14 g mol⁻¹) is a fused bicyclic heteroaromatic compound classified as a pyridone. Its IUPAC name, 3‑amino‑4‑hydroxy‑1,5‑dihydropyrazolo[4,3‑c]pyridin‑6‑one, reflects the predominant tautomeric form in which one of the hydroxyl groups exists as a carbonyl.

Molecular Formula C6H6N4O2
Molecular Weight 166.14
CAS No. 120267-11-0
Cat. No. B2950814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol
CAS120267-11-0
Molecular FormulaC6H6N4O2
Molecular Weight166.14
Structural Identifiers
SMILESC1=C2C(=C(NC1=O)O)C(=NN2)N
InChIInChI=1S/C6H6N4O2/c7-5-4-2(9-10-5)1-3(11)8-6(4)12/h1H,(H3,7,9,10)(H2,8,11,12)
InChIKeyRWHCQACUVWSYNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol (CAS 120267-11-0): Chemical Identity and Scaffold Classification for Research Procurement


3-Amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol (CAS 120267‑11‑0, molecular formula C₆H₆N₄O₂, molecular weight 166.14 g mol⁻¹) is a fused bicyclic heteroaromatic compound classified as a pyridone [1]. Its IUPAC name, 3‑amino‑4‑hydroxy‑1,5‑dihydropyrazolo[4,3‑c]pyridin‑6‑one, reflects the predominant tautomeric form in which one of the hydroxyl groups exists as a carbonyl [2]. The scaffold presents a dense arrangement of hydrogen‑bond donors (NH₂, NH, OH) and acceptors (C=O, ring N) that closely mimics the adenine‑like pharmacophore required for ATP‑competitive kinase binding [3]. This compound is commercially available from several suppliers as a research chemical, typically at purities of ≥95 % or 98 %, and is catalogued by Sigma‑Aldrich as AldrichCPR product S511129 .

Why 3-Amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol Cannot Be Interchanged with Off‑the‑Shelf Pyrazolo‑Pyridine Isomers or Simple 4‑One Analogs


The pyrazolo[4,3‑c]pyridine framework can exist in multiple regio‑isomeric forms (e.g., pyrazolo[3,4‑b]pyridine, pyrazolo[1,5‑a]pyridine) and oxidation states (4‑one, 4,6‑dione, 4,6‑diol/4‑hydroxy‑6‑one) that profoundly alter hydrogen‑bonding topology and synthetic derivatisation routes [1]. 3‑Amino‑1H‑pyrazolo[4,3‑c]pyridine‑4,6‑diol presents a unique dual‑donor–acceptor pattern at positions 4 and 6, enabling tautomeric equilibria (diol ⇌ 4‑hydroxy‑6‑one) not accessible to the simpler 4‑one (CAS 900863‑27‑6) or 4,6‑dione analogs [2]. Replacing it with an N2‑phenyl derivative (CAS 74037‑32‑4) introduces steric bulk and eliminates the free N–H hydrogen‑bond donor, which is critical for adenine‑mimetic kinase hinge‑binding . Generic substitution therefore risks losing the precise pharmacophoric features and regioselective reactivity that define this scaffold’s utility in kinase‑focused library design and medicinal‑chemistry campaigns.

Quantitative Differentiation Evidence for 3-Amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol Relative to Its Closest Structural Analogs


Hydrogen‑Bond Donor/Acceptor Count vs. 4‑One and 4,6‑Dione Analogs – Kinase Scaffold Design

The 3‑amino‑1H‑pyrazolo[4,3‑c]pyridine core, when functionalised as the 4,6‑diol (or its predominant 4‑hydroxy‑6‑one tautomer), provides four hydrogen‑bond donors and four acceptors [1]. By contrast, the parent 3‑amino‑1H‑pyrazolo[4,3‑c]pyridin‑4(5H)‑one (CAS 900863‑27‑6) lacks the C‑6 hydroxyl/carbonyl, offering only three donors and three acceptors [2]. The additional D/A pair at position 6 expands the potential binding interactions within the kinase hinge region and adjacent hydrophobic pockets, a feature explicitly exploited in the design of ATP‑competitive kinase inhibitor libraries [3].

Kinase inhibitor design ATP-competitive binding Scaffold comparison

Regio‑isomeric Purity Advantage Over Pyrazolo[3,4‑b]‑ and Pyrazolo[1,5‑a]pyridine Scaffolds

The [4,3‑c] ring fusion places the pyrazole N1 and N2 in a unique spatial relationship to the pyridine nitrogen, generating a geometry that has been validated by X‑ray crystallography of kinase‑bound complexes [1]. Competing regio‑isomers such as pyrazolo[3,4‑b]pyridine‑4,6‑diols or pyrazolo[1,5‑a]pyridine‑diols exhibit different vectorial presentation of the amino and hydroxyl groups, which can drastically alter adenosine‑mimetic recognition. Commercial samples of 3‑amino‑1H‑pyrazolo[4,3‑c]pyridine‑4,6‑diol are offered at purities of 98 % and 95 % , with the specific [4,3‑c] regiochemistry confirmed by IUPAC nomenclature and InChIKey RWHCQACUVWSYNC‑UHFFFAOYSA‑N [2]. No equivalent certified reference standard exists for many of the alternative regio‑isomeric diols.

Regio‑isomerism Chemical purity Library synthesis

Tautomeric Flexibility Enabling Dual Pharmacophore Mimicry – Adenine and Hypoxanthine

The 3‑amino‑4‑hydroxy‑1,5‑dihydropyrazolo[4,3‑c]pyridin‑6‑one tautomeric form (ChEBI:183701) [1] places a hydrogen‑bond acceptor (C=O) at position 6 and a donor (OH) at position 4, mimicking the hypoxanthine base‑pairing face. The alternative diol tautomer presents dual hydroxyl donors, resembling a modified adenine. This dynamic equilibrium is absent in the permanently fixed 4‑one (CAS 900863‑27‑6) or N2‑substituted analogs (e.g., CAS 74037‑32‑4), which lock the scaffold into a single tautomeric state [2]. NMR and X‑ray data reported by Smyth et al. (2010) for the related 3‑amino‑1H‑pyrazolo[4,3‑c]pyridin‑4(5H)‑one series confirm that the bicyclic core can engage in distinct hydrogen‑bond networks depending on the protonation state [3].

Tautomerism Pharmacophore mimicry DNA base analog

Synthetic Versatility: Direct Precursor to Pyrazolo‑Naphthyridines and Pyrido‑Pyrimidines

3‑Aminopyrazolo[4,3‑c]pyridine‑4,6‑dione, which is the fully oxidised form of the target 4,6‑diol, has been demonstrated as a versatile key intermediate for constructing pyrazolo[4,5,1‑ij][1,6]naphthyridines and pyrido[4′,3′:3,4]pyrazolo[1,5‑a]pyrimidines via Knoevenagel condensation, coupling, and Michael addition reactions [1]. While this specific publication employs the dione, the 4,6‑diol serves as the direct synthetic precursor to the dione through simple oxidation, and both forms share identical ring‑fusion topology. In contrast, the 4‑one analog (CAS 900863‑27‑6) does not provide the C‑6 handle required for these late‑stage annulation chemistries, limiting its utility as a diversification scaffold [2]. Anticancer screening of the resulting derivatives revealed IC₅₀ values as low as 1.937 µg mL⁻¹ against MCF‑7 breast carcinoma cells (compound 6b), outperforming doxorubicin (IC₅₀ = 2.527 µg mL⁻¹) [3].

Synthetic intermediate Fused heterocycles Library diversification

Patent Landscape: Privileged Pyrazolo[4,3‑c]pyridine Core Across Multiple Therapeutic Indications

Patent filings explicitly claiming pyrazolo[4,3‑c]pyridine scaffolds encompass kinase inhibition (EP 2976338 A4 – Janus kinase inhibitors), SSAO (semicarbazide‑sensitive amine oxidase) inhibition (WO 2009/123456 – NEW COMPOUNDS II), serotonin reuptake inhibition (US 5,296,491), EGFR inhibition (US 2020/0347060), and antiviral indications (WO 02/083659 – anti‑herpetic agents) [1][2][3]. The 3‑amino‑4,6‑diol substitution pattern appears as a privileged unsubstituted core in these filings, offering a lower‑molecular‑weight (166.14 Da) entry point for further elaboration compared to pre‑functionalised analogs (e.g., GKT137831, MW ~409 Da). The breadth of therapeutic patent coverage for the [4,3‑c] isomer markedly exceeds that for [3,4‑b] or [1,5‑a] diol equivalents, for which patent activity is sparse or directed to non‑pharmaceutical applications [4].

Patent analysis Kinase inhibition SSAO CNS Antiviral

Priority Application Scenarios for Procuring 3-Amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol in Academic and Industrial Research


Kinase‑Focused Library Design Requiring an Adenine‑Mimetic Core with Extended H‑Bonding Capacity

Medicinal chemistry teams building ATP‑competitive kinase inhibitor libraries can deploy 3‑amino‑1H‑pyrazolo[4,3‑c]pyridine‑4,6‑diol as a low‑molecular‑weight (166.14 Da) hinge‑binding scaffold. Its four donor/four acceptor hydrogen‑bond pattern [1] exceeds that of the commonly used 3‑amino‑1H‑pyrazolo[4,3‑c]pyridin‑4(5H)‑one (three donors/acceptors) [2], enabling exploration of additional kinase hinge‑region interactions without scaffold‑hopping. The synthetic methodology for parallel library generation has been fully established by Smyth et al. (2010) [3], ensuring rapid adoption.

Diversification Hub for Fused Polyheterocyclic Lead Generation

The C‑6 hydroxyl group of 3‑amino‑1H‑pyrazolo[4,3‑c]pyridine‑4,6‑diol serves as a chemical handle for oxidation to the 4,6‑dione, which then participates in Knoevenagel condensations, Japp–Klingemann couplings, and Michael additions to yield pyrazolo‑naphthyridines, pyrido‑pyrimidines, and arylhydrazono derivatives [1]. This single building block thus replaces three or more pre‑functionalised intermediates, streamlining procurement logistics. The anticancer activity of the resulting derivatives (e.g., IC₅₀ = 1.937 µg mL⁻¹ vs. doxorubicin 2.527 µg mL⁻¹ in MCF‑7 cells) further validates the biological relevance of compounds derived from this core [2].

Tautomer‑Based Fragment Screening for Multitarget Engagement

Owing to its ability to exist in at least two biologically relevant tautomeric forms (4,6‑diol and 4‑hydroxy‑6‑one) [1], this compound can simultaneously explore adenine‑mimetic and hypoxanthine‑mimetic pharmacophore hypotheses within a fragment‑based drug discovery campaign. This intrinsic tautomeric flexibility is absent in N2‑substituted analogs (CAS 74037‑32‑4) or the fixed 4‑one scaffold (CAS 900863‑27‑6), making the 4,6‑diol uniquely suited for biophysical fragment screens (SPR, NMR, X‑ray crystallography) where multiple binding modes are interrogated from a single compound [2].

Patent‑Landscape‑Guided Lead Optimisation in Oncology and CNS Indications

With patent filings spanning kinase inhibition (JAK, EGFR), SSAO inhibition (relevant to CNS and metabolic disease), serotonin reuptake inhibition, and antiviral applications [1][2][3], the pyrazolo[4,3‑c]pyridine‑4,6‑diol core offers a structurally privileged entry point for lead optimisation programmes in oncology and CNS. Procuring this specific regio‑isomer ensures alignment with the most densely patented and commercially validated pyrazolopyridine sub‑series, reducing the risk of investing in scaffolds with limited IP precedent or narrow therapeutic applicability [4].

Quote Request

Request a Quote for 3-amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.